Product packaging for [3-(Cbz-amino)propanoyl]-L-proline(Cat. No.:)

[3-(Cbz-amino)propanoyl]-L-proline

Cat. No.: B13522913
M. Wt: 320.34 g/mol
InChI Key: OMQXCDLYZLEOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Cbz-amino)propanoyl]-L-proline is a protected amino acid derivative designed for use in peptide synthesis and medicinal chemistry research. The compound features a Cbz (carboxybenzyl) protecting group on the amine moiety, a standard protecting group in solid-phase peptide synthesis (SPPS) that is stable under a wide range of reaction conditions and can be selectively removed via hydrogenolysis. This makes the reagent particularly valuable for the controlled, sequential construction of complex peptide sequences, including those challenging sequences involving proline residues . The incorporation of the L-proline structural motif is of significant research interest due to the unique properties this amino acid imparts on peptide conformation. L-Proline is a secondary amine, which introduces structural rigidity and influences peptide backbone folding, often promoting turns and helping to define the three-dimensional structure of synthetic peptides . Researchers utilize proline-derived compounds in the development of peptide-based therapeutics, which are a growing area in modern drug discovery due to their high specificity and effectiveness . Furthermore, such protected amino acid building blocks are essential in creating peptide-heterocycle hybrid molecules, a promising approach for developing new agents against infectious diseases . This product is offered for research applications only. It is strictly intended for laboratory use by qualified scientists and is not for diagnostic, therapeutic, or human consumption. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O5 B13522913 [3-(Cbz-amino)propanoyl]-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

1-[3-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H20N2O5/c19-14(18-10-4-7-13(18)15(20)21)8-9-17-16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,22)(H,20,21)

InChI Key

OMQXCDLYZLEOAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cbz Amino Propanoyl L Proline and Its Analogues

Strategies for N-Cbz Protection and Deprotection of Amines

The benzyloxycarbonyl (Cbz) group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its stability and selective removal make it a valuable tool for the construction of complex molecules like [3-(Cbz-amino)propanoyl]-L-proline.

Mechanistic Insights into Benzyloxycarbonyl (Cbz) Group Introduction and Removal

Introduction of the Cbz Group:

The protection of an amine as a Cbz carbamate (B1207046) is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.com The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com The subsequent loss of a chloride ion and a proton results in the formation of the Cbz-protected amine. total-synthesis.com This reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous base, or with an organic base. total-synthesis.com

Alternative reagents for introducing the Cbz group include dibenzyl dicarbonate (B1257347) (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in specific synthetic contexts. total-synthesis.com The primary function of the Cbz group is to suppress the nucleophilic and basic properties of the amine's nitrogen lone pair. youtube.com

Removal of the Cbz Group:

The most common method for the deprotection of a Cbz group is hydrogenolysis. total-synthesis.com This process involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.commissouri.edu The reaction proceeds via the reductive cleavage of the benzylic C-O bond, releasing the free amine and toluene (B28343) as a byproduct. total-synthesis.com The resulting carbamic acid is unstable and readily decarboxylates to yield the unprotected amine. total-synthesis.com

Alternative hydrogen sources for transfer hydrogenation can also be employed. total-synthesis.com Furthermore, acidic conditions, such as treatment with strong acids like HBr or excess HCl, can also cleave the Cbz group, although this method is less common due to its harshness. total-synthesis.com

Scalable and Environmentally Conscious Approaches to Cbz-Protected Amino Acid Building Blocks

Traditional methods for the synthesis of Cbz-protected amino acids often involve the use of hazardous reagents and solvents. greentech.fr In recent years, there has been a significant push towards developing more scalable and environmentally friendly ("green") methodologies.

One approach involves performing the Cbz protection in aqueous media, often facilitated by micellar catalysis. greentech.fr This reduces the reliance on volatile organic solvents. For example, the use of a "designer" surfactant, TPGS-750-M, has been shown to enable efficient Cbz deprotection and subsequent peptide coupling in water. greentech.fr

Another green strategy focuses on the deprotection step. While catalytic hydrogenation is generally considered a clean reaction, the use of hydrogen gas can pose safety risks on a large scale. greentech.fr Alternative methods that generate hydrogen in situ from sources like triethylsilane and palladium on charcoal offer a milder and safer alternative. missouri.edu Furthermore, the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, allows for the entire peptide synthesis process to be conducted in water. nih.gov

The use of more sustainable catalysts is also an area of active research. For instance, iron(II) sulfate, an inexpensive and environmentally benign catalyst, has been used to promote a four-component reaction to produce Cbz-protected homoallylic amines. organic-chemistry.org Additionally, methods for the deprotection of Cbz groups using low-carbon alcohols like methanol (B129727) or ethanol (B145695) have been developed, offering a simpler and milder alternative for certain compounds. researchgate.net

Synthesis of the 3-Aminopropanoyl Moiety

Chemical Routes to 3-Aminopropanoic Acid Derivatives

3-Aminopropanoic acid, also known as β-alanine, is the simplest β-amino acid. foodb.ca There are several established routes for the synthesis of its derivatives.

One common method involves the Michael addition of an amine to an acrylic acid derivative. google.com This reaction allows for the introduction of various substituents on the nitrogen atom. Another approach is the reaction of ethylene (B1197577) cyanohydrin with hydrogen in the presence of ammonia, which yields 3-aminopropanol that can be further oxidized to the corresponding carboxylic acid. google.com

More complex derivatives, such as 3S-3-amino-3-aryl propionic acids, can be prepared through specialized synthetic processes. google.com The synthesis of various 3-aminopropanoic acid derivatives has been explored for applications such as antimicrobial agents. nih.gov

Starting MaterialReagent(s)Product
Acrylic acid derivativePrimary or secondary amineβ-Aminopropionic acid derivative
Ethylene cyanohydrinH₂, NH₃3-Aminopropanol
3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acidMethanol, H₂SO₄Dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate

Functionalization and Modification of the Propanoyl Chain for Diverse Scaffolds

The propanoyl chain of the 3-aminopropanoyl moiety provides a versatile scaffold that can be functionalized to create a diverse range of molecular structures. nih.govmdpi.com This is particularly important for generating analogues of this compound with modified properties.

Modification strategies can involve introducing substituents at various positions along the propanoyl chain. For example, post-polymerization modification of polymers containing propanoyl units can be achieved through acid-catalyzed ester hydrolysis. researchgate.net This allows for the introduction of functional groups like carboxylic acids.

The concept of a "scaffold" is central to modern drug discovery and materials science. nih.govmdpi.com By systematically modifying the propanoyl chain, chemists can create libraries of compounds with varying steric and electronic properties. nih.gov These libraries can then be screened for desired biological activities or material properties. The functionalization can be designed to introduce specific recognition motifs, alter solubility, or attach reporter groups. nih.gov

Formation of the Amide Linkage to L-Proline

Peptide Coupling Reagents and Strategies for Efficient Amide Bond Formation in this compound Synthesis

The formation of the amide bond in dipeptides like this compound often requires the use of specialized coupling reagents to activate the carboxylic acid of the N-protected amino acid, facilitating its reaction with the amine component. Proline's secondary amine can present steric challenges, making the choice of coupling reagent crucial for achieving high yields.

Commonly employed carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective activators. peptide.comacs.org However, the use of these reagents alone can lead to side reactions and racemization. To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com The combination of DIC and HOBt is a widely used strategy in both solution-phase and solid-phase peptide synthesis. peptide.com For aqueous environments, the water-soluble N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a suitable alternative. acs.orgbachem.com

Phosphonium (B103445) and aminium/uronium salt-based reagents represent another major class of coupling agents, known for their high efficiency and low rates of racemization. bachem.com Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are particularly effective. peptide.combachem.com PyAOP has shown exceptional efficacy in coupling N-methylated amino acids, which share the structural feature of a secondary amine with proline. peptide.com In cases where racemization is a significant concern, such as with histidine residues, diethyl-2-oxo-3-oxazolinylphosphonate (DEPBT) has been recommended due to its remarkable resistance to this side reaction. bachem.com

The choice of base is also a critical parameter, especially when using phosphonium and aminium reagents. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used non-nucleophilic bases in Fmoc-based solid-phase synthesis. bachem.com Ensuring a sufficient amount of base is present is vital to deprotonate the proline's amino group, which may exist as a salt. researchgate.net

Coupling Reagent ClassExamplesKey FeaturesCommon Additives/Bases
CarbodiimidesDCC, DIC, EDCWidely used, cost-effective. DIC is preferred for solid-phase synthesis due to the solubility of its urea (B33335) byproduct. peptide.comacs.orgHOBt (to minimize racemization) peptide.com
Phosphonium SaltsPyBOP, PyAOPHighly effective, particularly for sterically hindered couplings. peptide.comresearchgate.netDIPEA, NMM bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATUEfficient with low racemization, especially when HOBt is added. peptide.comDIPEA, NMM bachem.com

Diastereoselective and Enantioselective Control during Conjugation to L-Proline

Maintaining and controlling stereochemistry during the formation of the amide bond is critical, especially when dealing with chiral building blocks like L-proline. The inherent chirality of L-proline can influence the stereochemical outcome of reactions involving adjacent stereocenters.

Proline-catalyzed reactions, such as diastereoselective aminomethylation of aldehydes, have demonstrated the ability to generate α-substituted-β-amino aldehydes with good diastereomeric ratios (85:15 to 90:10 dr). nih.gov While not a direct synthesis of the target compound, this illustrates proline's utility in stereocontrolled synthesis.

In the context of peptide synthesis, the stereochemical integrity of both the β-amino acid and the L-proline must be preserved. The choice of coupling reagent and reaction conditions plays a significant role in preventing racemization at the α-carbon of the amino acid being activated. As mentioned previously, additives like HOBt are crucial for suppressing racemization when using carbodiimide-based methods. peptide.com

The synthesis of dipeptides containing L-proline and another amino acid has been explored to create catalysts for asymmetric reactions. For instance, L-proline-L-amino acid dipeptides have been shown to be more effective catalysts for asymmetric direct aldol (B89426) reactions than their L-proline-D-amino acid counterparts, highlighting the influence of the stereochemistry of the constituent amino acids on catalytic activity. nih.gov

Furthermore, the stereoselective alkylation of proline derivatives has been extensively studied. The diastereoselectivity of these reactions can be influenced by the N-protecting group and the alkylating agent used. nih.gov These studies provide valuable insights into controlling the stereochemistry of proline-containing molecules.

Derivatization and Functionalization of this compound Scaffolds

Once the core this compound structure is assembled, further modifications can be introduced to explore a wider chemical space and fine-tune the molecule's properties. These modifications can be targeted at the Cbz-amino functionality or the proline ring itself.

Modifications and Substitutions on the Cbz-Amino Functionality

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis, introduced by Bergmann and Zervas in 1932. inrae.frmasterorganicchemistry.com While its primary role is protection, the Cbz group itself can be a point of modification, or it can be replaced with other protecting groups to alter the properties of the final molecule or to facilitate different synthetic strategies.

The Cbz group is typically removed by catalytic hydrogenation or treatment with HBr. masterorganicchemistry.com However, alternative deprotection methods exist, such as using aluminum chloride in 1,1,1,3,3,3-hexafluoroisopropanol, which offers good functional group tolerance. organic-chemistry.org The choice of deprotection method can be critical, especially in the presence of other sensitive functional groups.

The aromatic ring of the Cbz group can be substituted to modulate its electronic properties and stability. For example, chlorinated benzyloxycarbonyl groups have been used to prevent Nε-branching at lysine (B10760008) residues during solid-phase peptide synthesis. acs.org Similarly, a p-methoxybenzyl carbonyl (Moz or MeOZ) group is more labile to hydrogenolysis than the standard Cbz group. libretexts.org

Furthermore, the Cbz group can be replaced entirely with other carbamate protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), which have different deprotection conditions (acidic for Boc, basic for Fmoc). masterorganicchemistry.comlibretexts.org This "orthogonal" protection strategy is essential in complex multi-step syntheses.

Protecting GroupAbbreviationCommon Deprotection ConditionsNotes
BenzyloxycarbonylCbz, ZCatalytic hydrogenation (e.g., H2, Pd/C), HBr, AlCl3/HFIP masterorganicchemistry.comorganic-chemistry.orgA classic protecting group in peptide chemistry. inrae.fr
tert-ButyloxycarbonylBocStrong acid (e.g., trifluoroacetic acid) masterorganicchemistry.comCommon in solid-phase peptide synthesis. libretexts.org
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine) libretexts.orgWidely used in solid-phase peptide synthesis.
p-Methoxybenzyl carbonylMoz, MeOZHydrogenolysis (more labile than Cbz) libretexts.orgOffers differential lability compared to Cbz.

Regio- and Stereoselective Functionalization of the Pyrrolidine (B122466) Ring of the L-Proline Component

The pyrrolidine ring of the L-proline moiety offers several positions for functionalization, allowing for the introduction of diverse substituents to probe structure-activity relationships. The development of regio- and stereoselective methods to modify this ring is an active area of research.

Functionalization at the C-3 and C-4 positions of the proline ring has been a particular focus. mdpi.com For instance, palladium-catalyzed directed C(sp3)–H arylation at the C-3 position of proline derivatives can afford cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org The use of directing groups, such as aminoquinoline, is key to achieving this regioselectivity. acs.org

A technique known as "proline editing" allows for the stereospecific modification of proline residues within a peptide sequence. sigmaaldrich.comnih.govacs.org This approach typically involves incorporating hydroxyproline (B1673980) (Hyp) into the peptide, followed by selective modification of the hydroxyl group. nih.govacs.org A wide array of functional groups can be introduced at the 4-position with either R or S stereochemistry through reactions like Mitsunobu inversions, oxidations, and substitutions. nih.govumn.edu

The introduction of substituents at the C-4 position can have a profound impact on the conformation of the proline ring, influencing the cis/trans isomerism of the preceding peptide bond. nih.govnih.gov For example, electron-withdrawing groups like fluorine can induce strong stereoelectronic effects that favor specific ring puckers. nih.govnih.gov

Synthesis of Constrained Analogues and Conformationally Restricted Derivatives of this compound

Restricting the conformational flexibility of peptides by incorporating constrained amino acid analogues is a powerful strategy to enhance their biological activity, selectivity, and metabolic stability. nih.govnih.gov The synthesis of conformationally restricted derivatives of the this compound scaffold can lead to molecules with well-defined three-dimensional structures.

One approach to creating constrained analogues is to introduce bridges within the proline ring or between the proline and the β-amino acid. For example, bicyclic and tricyclic analogues of L-proline have been synthesized to induce helical conformations in peptides. nih.gov The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a bicyclic proline analogue, has been achieved through a straightforward route utilizing readily available starting materials. nih.gov

The development of pseudoproline libraries, where the proline residue is modified, has been explored to control the conformational dynamics of peptides. monash.edu These modifications can be crucial for understanding the relationship between structure and biological activity.

Conformational Analysis and Structural Dynamics of 3 Cbz Amino Propanoyl L Proline Systems

Fundamental Principles of Proline Conformation in Peptide and Peptidomimetic Frameworks

The distinct cyclic structure of the amino acid proline imposes significant constraints on the conformational freedom of the peptide backbone, setting it apart from all other proteinogenic amino acids. This inherent rigidity is a key determinant of the structure and function of proline-containing peptides and proteins.

Influence of the Pyrrolidine (B122466) Ring on Backbone Dihedral Angles (ϕ, ψ)

The fusion of the side chain to the backbone nitrogen atom to form a five-membered pyrrolidine ring sterically restricts the backbone dihedral angle phi (ϕ). Unlike other amino acids which can adopt a wide range of ϕ values, in proline, this angle is largely confined to a narrow range of approximately -60° to -80°. nih.govnih.gov This restriction significantly impacts the local and global conformation of a peptide chain, often inducing turns or disrupting regular secondary structures like α-helices and β-sheets. nih.gov The psi (ψ) angle, however, retains more flexibility, allowing proline to participate in various structural motifs. The constrained ϕ angle of proline is a critical factor in the formation of polyproline helices, which are essential structures in various biological processes.

Analysis of cis/trans Amide Isomerism and Endo/Exo Ring Pucker in Proline Derivatives

A hallmark of the proline residue is its propensity to adopt both cis and trans conformations of the preceding peptide bond. While the trans conformation is overwhelmingly favored for non-proline peptide bonds, the energy barrier for cis-trans isomerization in proline is significantly lower, leading to a notable population of the cis isomer in peptides and proteins. nih.govresearchgate.net This isomerization can act as a molecular switch, influencing protein folding, dynamics, and function.

The conformation of the pyrrolidine ring itself is not planar and undergoes a puckering motion, primarily adopting two low-energy envelope conformations: endo and exo. In the endo pucker, the Cγ atom is displaced on the same side as the carboxyl group, while in the exo pucker, it is on the opposite side. nih.gov The ring pucker is intrinsically linked to the cis/trans isomerism of the amide bond. Generally, the endo pucker is associated with a higher propensity for the cis amide bond, while the exo pucker is more compatible with the trans conformation. nih.gov The interconversion between these puckered states is rapid, but their relative populations can be influenced by substituents on the ring and the nature of the N-acyl group.

FeatureDescriptionTypical Values/Observations
Backbone Dihedral Angle (ϕ) Rotation around the N-Cα bond.Restricted to approximately -60° to -80° due to the pyrrolidine ring.
Backbone Dihedral Angle (ψ) Rotation around the Cα-C' bond.More flexible, allowing for various conformations.
Amide Bond Isomerism (ω) Rotation around the peptide bond preceding proline.Can exist in both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations, with a lower energy barrier for interconversion compared to other amino acids.
Ring Pucker Non-planar conformation of the pyrrolidine ring.Primarily exists in two forms: Cγ-endo and Cγ-exo. The endo pucker often favors a cis amide bond, while the exo pucker is more common with a trans amide bond.

Impact of the [3-(Cbz-amino)propanoyl] Moiety on the Overall Conformation

The attachment of a [3-(Cbz-amino)propanoyl] group to the proline nitrogen introduces additional steric and electronic factors that further modulate the conformational preferences of the entire molecule.

Conformational Preferences Induced by the Cbz-Protected Amino Group

Moiety ComponentPotential Conformational Influence
Propanoyl Chain Provides flexibility but its conformation is restricted by steric interactions with the proline ring. Can influence the cis/trans amide bond equilibrium.
Cbz Group (Aromatic Ring) Bulky and can participate in π-stacking and other non-covalent interactions, leading to specific folded conformations.
Cbz Group (Carbamate) Planar and rigid, restricting the conformational freedom of the acyl chain.

Advanced Methodologies for Conformational Elucidation

Determining the precise three-dimensional structure and dynamic behavior of [3-(Cbz-amino)propanoyl]-L-proline requires the application of sophisticated analytical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. researchgate.net One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, NOESY, and ROESY, can provide information about through-bond and through-space connectivities between protons. This data can be used to determine dihedral angles and inter-proton distances, which in turn define the molecular conformation. For proline-containing systems, NMR is particularly useful for determining the cis/trans isomer ratio by observing distinct sets of resonances for the two isomers. nih.gov The coupling constants (J-values) can provide information about the puckering of the pyrrolidine ring.

X-Ray Crystallography: This technique provides high-resolution structural information of molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise atomic coordinates. This allows for the unambiguous determination of bond lengths, bond angles, and dihedral angles, providing a static snapshot of the molecule in its crystalline conformation. nih.gov

Computational Modeling: Molecular mechanics and quantum mechanics calculations are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformations. nih.gov Techniques such as molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including the interconversion between different conformational states. These computational methods can complement experimental data from NMR and X-ray crystallography, providing a more complete picture of the conformational landscape. nih.gov

Application of Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and conformational preferences of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Circular Dichroism (CD) provide detailed insights into the molecule's geometry, intramolecular interactions, and secondary structure elements.

For this compound and related systems, NMR spectroscopy is particularly powerful. One-dimensional ¹H NMR can provide information about the cis/trans isomerization of the peptidyl-prolyl bond, a key conformational feature of proline-containing peptides. nih.gov The chemical shifts of the proline ring protons, particularly Hα and Hδ, are sensitive to the conformation of the pyrrolidine ring (endo or exo pucker) and the cis/trans state of the preceding amide bond. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, providing crucial distance constraints for building a three-dimensional model of the molecule.

FT-IR spectroscopy offers valuable information about the hydrogen bonding patterns within the molecule. The position of the amide I band (primarily C=O stretching) is sensitive to the formation of intramolecular hydrogen bonds, which can stabilize specific conformations like β-turns or γ-turns. In a study of L-proline complexes, shifts in the infrared spectra at specific wavenumbers indicated the formation of hydrogen bonds. japsonline.com

Spectroscopic TechniqueInformation Gained for this compound Systems
¹H NMR Cis/trans isomerization of the prolyl bond, pyrrolidine ring pucker.
2D NMR (NOESY) Through-space proton-proton distances for 3D structure determination.
FT-IR Spectroscopy Presence and strength of intramolecular hydrogen bonds.
Circular Dichroism Local conformational preferences and turn-like structures.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Conformational Studies

Computational chemistry and molecular dynamics (MD) simulations have become essential tools for investigating the conformational landscapes of peptides, providing insights that complement experimental data. researchgate.net These methods allow for the exploration of the potential energy surface of a molecule, identifying low-energy conformations and the dynamics of transitions between them.

For this compound, molecular mechanics force fields can be used to calculate the energies of different conformations, taking into account factors like bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically rotating the rotatable bonds in the molecule, a conformational search can be performed to identify the most stable structures.

Molecular dynamics simulations offer a more dynamic picture of the molecule's behavior over time. semanticscholar.orgresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing its flexibility and the timescales of conformational changes. For proline-containing peptides, MD simulations can be particularly useful for studying the cis/trans isomerization of the peptidyl-prolyl bond, a process that can be slow on the experimental timescale. frontiersin.org Gaussian accelerated molecular dynamics has been used to overcome the free energy barrier and simulate proline isomerization on a microsecond timescale. frontiersin.org

The results from computational studies can be compared with experimental data from spectroscopic techniques to validate the computational models and provide a more complete understanding of the molecule's structure and dynamics. For example, predicted structural ensembles from MD simulations can be compared with experimental NMR measurements. nih.gov

Computational MethodApplication to this compound Systems
Molecular Mechanics Identification of low-energy, stable conformations.
Conformational Search Systematic exploration of the molecule's conformational space.
Molecular Dynamics Simulation of the dynamic behavior and conformational flexibility over time.

Correlation of Structural Features with Research Applications

The conformational preferences and structural dynamics of this compound and related β-amino acid-proline chimeras are not merely of fundamental interest but have significant implications for their application in various areas of chemical and biological research.

Conformational Pre-organization in the Design of Scaffolds

A key concept in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, is "conformational pre-organization." This principle suggests that a molecule that is already in a conformation suitable for binding to its target will have a higher affinity, as less of an entropic penalty is paid upon binding. nih.govrsc.org The inherent rigidity of the proline ring makes it an excellent building block for creating conformationally pre-organized scaffolds.

The incorporation of a β-amino acid, such as in this compound, introduces additional flexibility but can also lead to the formation of stable turn structures. These well-defined turn motifs can serve as scaffolds for presenting functional groups in a specific spatial orientation, mimicking the secondary structures of proteins like β-turns or β-hairpins. nih.gov By understanding the conformational preferences of the Cbz-β-Ala-Pro unit, researchers can design more complex peptides where this motif is used to induce a specific fold.

For instance, the propensity of this unit to form a particular type of turn can be exploited in the design of peptidomimetics that target protein-protein interactions. Many such interactions are mediated by loops or turns on the protein surface. A scaffold based on this compound could be functionalized with appropriate side chains to mimic the key interacting residues of a natural protein, leading to potent and selective inhibitors. The pre-organization of the scaffold reduces the conformational entropy that must be overcome for binding, thereby enhancing affinity. nih.gov

Structural FeatureImplication for Scaffold Design
Proline Ring Rigidity Reduces the overall flexibility of the peptide backbone.
β-Amino Acid Flexibility Allows for the formation of specific turn structures.
Stable Turn Conformations Pre-organizes the scaffold for binding to a biological target.

Academic and Research Applications of 3 Cbz Amino Propanoyl L Proline

As a Versatile Building Block in Complex Organic Synthesis

The utility of [3-(Cbz-amino)propanoyl]-L-proline in organic synthesis stems from its pre-organized structure and the presence of versatile functional groups. The carboxybenzyl (Cbz) protecting group on the β-alanine moiety and the carboxylic acid of the proline ring allow for orthogonal chemical manipulations, making it a valuable component in the assembly of complex molecules.

The incorporation of 3-substituted prolines, such as the this compound moiety, into peptide chains is a well-established method for influencing their secondary structure. nih.gov Proline itself is known to disrupt α-helices and β-sheets while promoting the formation of β-turns and polyproline helices (PPI and PPII). nih.govnih.gov The substituent at the C3 position further modulates these conformational preferences.

The nature and stereochemistry of the C3-substituent are critical. A substituent in the trans relationship to the C-terminal carboxyl group generally has minor effects on the peptide backbone. Conversely, a cis-substituent can introduce significant steric interactions that restrict the accessible conformational space, thereby stabilizing specific secondary structures like β-turns. nih.gov The [3-(Cbz-amino)propanoyl] group provides a flexible side chain that can be further elaborated, allowing for the introduction of additional recognition elements or functional groups into a defined spatial orientation.

Table 1: Influence of 3-Substituted Prolines on Peptide Structure

Proline Analogue Position of Substitution Key Structural Influence Resulting Conformation
cis-3-Methylproline C3 Steric hindrance with the carboxamide group Stabilizes Cγ-endo puckering, restricts ψ angle, destabilizes γ-turn nih.gov
General 3-Substituted Prolines C3 Modulates cis/trans isomerism of the Xaa-Pro bond Can stabilize β-turns, PPI, or PPII helices depending on the substituent nih.gov

This compound is an excellent precursor for creating more complex and unnatural amino acid and peptide analogues. The Cbz group can be selectively removed via hydrogenolysis, revealing a primary amine on the β-alanine side chain. This amine serves as a chemical handle for further modification, enabling the synthesis of a diverse array of derivatives.

For instance, the newly exposed amine can be:

Acylated with various carboxylic acids to introduce new side chains.

Alkylated to generate secondary or tertiary amines.

Coupled to other amino acids or peptide fragments to create branched peptides.

Used in the construction of peptidomimetic structures where the peptide bond is replaced with a more stable linkage.

This modular approach allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for drug discovery and the development of bioactive peptides. nih.gov

Macrocyclization is a widely used strategy in drug design to improve the metabolic stability, binding affinity, and cell permeability of peptides. Proline and its derivatives are frequently incorporated into cyclic peptides to control their conformation. mdpi.com The dipeptide unit this compound can be strategically employed in the synthesis of both heterocyclic and macrocyclic structures.

The synthesis of macrocycles often relies on the ability of certain peptide sequences to adopt a conformation that favors ring closure. By incorporating this compound, chemists can introduce a well-defined turn, pre-organizing the linear precursor for efficient macrocyclization. Furthermore, the functional groups within this building block can participate directly in the cyclization reaction or be used to attach the peptide to a larger scaffold. For example, after deprotection of the Cbz group, the side-chain amine could be used in an intramolecular amide bond formation to create a lariat-type macrocycle. The PatG macrocyclase enzyme, for instance, has shown a broad substrate scope, including the ability to cyclize peptides containing proline mimics, highlighting the potential for chemoenzymatic synthesis of novel macrocyclic compounds. nih.gov

Design and Engineering of Peptidomimetics and Conformationally Constrained Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to enzymatic degradation. The conformational rigidity of the proline ring makes it a cornerstone in the design of such molecules. nih.govmdpi.com

The ability of 3-substituted prolines to induce specific secondary structures is central to their use in peptidomimetics. nih.gov The this compound unit can be used to mimic β-turns, which are common recognition motifs in protein-protein interactions. By replacing a two-amino-acid segment of a native peptide sequence with this single building block, a stable turn can be engineered into the molecule.

This strategy offers several advantages:

Conformational Stabilization: It locks the peptide into a bioactive conformation, which can enhance binding to its target receptor.

Reduced Flexibility: A more rigid structure can lead to higher binding affinity and specificity.

Metabolic Stability: The unnatural structure can be less susceptible to cleavage by proteases. nih.gov

Table 2: Applications in Peptidomimetic Design

Building Block Mimicked Motif Application Rationale
This compound β-Turn Engineering bioactive conformations The substituted proline scaffold pre-organizes the peptide backbone into a turn structure. nih.gov
Proline Chimeras Side chains of natural amino acids Structure-Activity Relationship (SAR) studies Combines the conformational restriction of proline with the functionality of other amino acid side chains. nih.gov

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to investigate its function. The development of such probes often requires the synthesis of molecules with precisely defined three-dimensional structures.

The this compound building block can be incorporated into potential chemical probes for several reasons:

Scaffolding: It provides a rigid scaffold upon which recognition elements and reporter tags (e.g., fluorophores, biotin) can be attached. The Cbz group can be replaced with such a tag.

Conformational Control: By inducing a specific conformation, it can ensure that the probe presents its functional groups in the optimal orientation for binding to the target.

SAR Studies: As part of a larger molecule, it allows for systematic modifications to probe the structural requirements for molecular recognition. By altering the length or functionality of the 3-substituent, researchers can map the binding pocket of a target protein. nih.gov

Through such applications, this compound and related compounds serve as powerful instruments in the fields of chemical biology and drug discovery, enabling the detailed exploration of molecular interactions and the design of novel bioactive agents.

Role in Organocatalysis and Asymmetric Chemical Transformations

The field of organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering a more environmentally friendly alternative to metal-based catalysts. libretexts.org Proline and its derivatives have emerged as powerful organocatalysts, often referred to as the "simplest enzymes" due to their efficiency and stereoselectivity. libretexts.org The catalytic activity of proline is attributed to its bifunctional nature, possessing both a secondary amine and a carboxylic acid, which can participate in different catalytic cycles, such as enamine and iminium ion catalysis. libretexts.orgwikipedia.org

While specific studies focusing solely on this compound as a chiral auxiliary are not extensively documented, the broader class of proline derivatives has been widely investigated for this purpose. acs.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of L-proline makes it an excellent candidate for such applications.

Derivatives of L-proline are synthesized to fine-tune the steric and electronic properties of the catalyst, thereby enhancing enantioselectivity and reaction efficiency. scirp.orgnih.gov For instance, modifications to the proline scaffold can influence the transition state of a reaction, leading to a higher preference for one enantiomer over the other. nih.govnih.gov The synthesis of various proline derivatives often involves the modification of the carboxylic acid or the secondary amine, leading to a diverse library of chiral catalysts. scirp.org

In the context of this compound, the β-alanine moiety and the bulky Cbz protecting group would significantly alter the steric environment around the proline core. This modification could be strategically employed to direct the approach of reactants in a highly specific manner, thereby achieving high levels of asymmetric induction. Research on similar dipeptide or amino acid-appended proline structures could provide insights into the potential of this compound derivatives as effective chiral auxiliaries in various asymmetric transformations.

Proline and its derivatives are renowned for their ability to catalyze a wide array of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules.

Key Proline-Catalyzed Reactions:

Aldol (B89426) Reactions: The first L-proline-catalyzed intermolecular direct enantioselective aldol reaction was a landmark achievement in organocatalysis. libretexts.org Proline derivatives have been shown to catalyze the reaction between ketones and aldehydes with high enantiomeric excesses (ee), sometimes exceeding 98%. scirp.org The mechanism typically involves the formation of a chiral enamine intermediate. wikipedia.org

Mannich Reactions: Proline-catalyzed Mannich reactions are crucial for the synthesis of chiral β-amino carbonyl compounds. libretexts.org The reaction involves the addition of an enolizable carbonyl compound to an imine, with proline controlling the stereochemical outcome. libretexts.org

Michael Additions: Asymmetric Michael additions, which form carbon-carbon bonds, can be effectively catalyzed by proline derivatives. libretexts.org For example, the addition of ketones to nitro-olefins has been achieved with high enantioselectivity using chiral proline-based catalysts. mdpi.com

α-Amination and α-Halogenation: Proline catalysis also extends to the formation of carbon-heteroatom bonds, such as in the α-amination and α-halogenation of carbonyl compounds. wikipedia.org

The enantioselectivity of these reactions is highly dependent on the structure of the proline derivative and the reaction conditions. scirp.org The table below summarizes the performance of various L-prolinamide derivatives in the enantioselective direct aldol reaction of 4-nitrobenzaldehyde (B150856) and acetone, illustrating the impact of catalyst structure on enantiomeric excess.

Table 1: Performance of L-Prolinamide Derivatives in an Enantioselective Aldol Reaction

Catalyst Enantiomeric Excess (ee %)
L-prolinamides with simple aliphatic/aromatic amines Up to 46%
L-prolinamides with α,β-hydroxyamines Higher enantioselectivities
Catalyst 3h (from L-proline and (1S,2S)-diphenyl-2-aminoethanol) Up to 93% for aromatic aldehydes

Data sourced from studies on L-prolinamide derivatives. nih.govnih.gov

Research in Prodrug Design Strategies Utilizing Amino Acid Conjugation

The conjugation of amino acids to drug molecules is a widely employed prodrug strategy to overcome various pharmaceutical challenges, including poor solubility, low permeability, and lack of targeting. nih.govnih.gov Amino acids are attractive promoieties because they are generally non-toxic, can improve aqueous solubility, and may utilize amino acid transporters for enhanced absorption. nih.govtandfonline.com

The design of amino acid-based prodrugs involves covalently linking an amino acid to a functional group of the parent drug, such as a hydroxyl, carboxyl, or amine group. youtube.comyoutube.com The resulting ester, amide, or carbamate (B1207046) linkage is designed to be stable during formulation and administration but cleavable in vivo to release the active drug. youtube.com

Key Design Principles:

Improved Solubility: Conjugating an amino acid can introduce ionizable groups (the amino and carboxylic acid groups), which can significantly enhance the aqueous solubility of a poorly soluble drug. tandfonline.com For example, amino acid ester prodrugs of the antiviral drug penciclovir (B1679225) showed a remarkable increase in water solubility.

Enhanced Permeability: By targeting amino acid transporters that are abundant in the gastrointestinal tract, such as PEPT1, amino acid prodrugs can improve the oral absorption of poorly permeable drugs. nih.gov The antiviral drug valacyclovir, a valine ester of acyclovir, is a classic example of this strategy.

Targeted Delivery: The overexpression of certain amino acid transporters in specific tissues, such as tumors, can be exploited for targeted drug delivery. researchgate.net

Sustained Release: The rate of hydrolysis of the amino acid-drug linkage can be modulated by altering the amino acid or the type of linkage, potentially leading to a sustained release of the parent drug. nih.gov

The choice of the amino acid is critical and can influence the prodrug's properties. For instance, the length and branching of the amino acid side chain can affect its affinity for transporters and its enzymatic lability. nih.gov

The chemical stability of the prodrug linkage is crucial for its success. The prodrug must be stable enough to reach its target site before cleaving to release the active drug. youtube.comnih.gov The release of the parent drug from an amino acid conjugate typically occurs via enzymatic hydrolysis by esterases, amidases, or peptidases, or through chemical hydrolysis at physiological pH. psu.edu

The nature of the amino acid moiety has a profound impact on both the stability and the release mechanism:

Steric Hindrance: Bulky amino acid side chains can sterically hinder the approach of hydrolytic enzymes, thereby increasing the stability of the prodrug. nih.gov

Electronic Effects: The electronic properties of the amino acid can influence the lability of the promoiety linkage.

Stereochemistry: The stereochemistry of the amino acid can affect its recognition by enzymes. Prodrugs with L-amino acids are often more susceptible to enzymatic cleavage than those with D-amino acids. nih.gov

pH-Dependent Hydrolysis: The rate of chemical hydrolysis can be pH-dependent. For example, a proline prodrug of methotrexate (B535133) was found to degrade in the presence of acid and water, with the conversion to the parent drug being temperature-dependent. nih.gov

The table below illustrates the effect of the amino acid promoiety on the stability of prodrugs in different media.

Table 2: Stability of Amino Acid Prodrugs

Prodrug Type Stability Characteristic Influencing Factor
Tyrosine-based (S)-HPMPA prodrug More chemically stable (τ1/2 = 147 min) than serine/threonine/cysteine conjugates. The nature of the amino acid promoiety.
Tyrosinamide prodrugs Increased enzymatic stability in liver and intestinal homogenates. Replacement of the carboxyl ester with an N-alkyl amide.
Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives High stability in acidic conditions (simulated gastric fluid). The THTT carrier system.

Data compiled from various studies on amino acid prodrugs. psu.edunih.gov

Emerging Research Directions and Future Perspectives on 3 Cbz Amino Propanoyl L Proline

Development of Novel and Efficient Synthetic Routes to Complex Analogues of [3-(Cbz-amino)propanoyl]-L-proline

The synthesis of dipeptides like this compound typically involves standard peptide coupling reactions. mdpi.comgoogle.com However, the focus of emerging research is shifting towards the development of more efficient and stereoselective methods to generate complex analogs. One promising avenue is the use of mechanochemical approaches, such as ball milling, which has been successfully employed for the synthesis of proline-proline dipeptides and could be adapted for the coupling of hindered amino acid derivatives under solvent-free conditions. beilstein-journals.org

Another area of development is the "proline editing" strategy. nih.govudel.edunih.gov This involves synthesizing a peptide with a hydroxyproline (B1673980) residue and subsequently modifying the hydroxyl group to introduce diverse functionalities. nih.govudel.edunih.gov This approach could be adapted to first synthesize a prolinol-containing dipeptide and then introduce the 3-(Cbz-amino)propanoyl moiety, allowing for the late-stage diversification of the proline scaffold.

Furthermore, enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Lipases and other enzymes could be explored for the coupling of Cbz-β-alanine and L-proline derivatives, potentially offering high yields and stereoselectivity while minimizing the need for protecting groups and harsh reaction conditions.

Synthetic Approach Key Features Potential Advantages for Analog Synthesis Relevant Research
Mechanochemistry Solvent-free, high-efficiency coupling.Rapid synthesis of a library of analogs with reduced waste. beilstein-journals.org
Proline Editing Late-stage functionalization of the proline ring.Access to a wide range of structurally diverse analogs from a common intermediate. nih.govudel.edunih.gov
Enzymatic Catalysis High stereoselectivity, mild reaction conditions.Environmentally friendly synthesis of enantiomerically pure analogs. rsc.org

Expansion of the Chemical Space Accessible through this compound Scaffolds

The this compound scaffold provides a robust platform for the exploration of a vast chemical space. By modifying either the Cbz-β-alanine portion or the proline ring, a diverse library of analogs with tailored properties can be generated.

Functionalization of the proline ring at the 3- or 4-positions can introduce a wide array of substituents, influencing the conformational preferences of the dipeptide. nih.gov For instance, the introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. beilstein-journals.org The synthesis of 3-substituted prolines has been extensively reviewed, with methods including nucleophilic substitution, intramolecular cyclization, and palladium-mediated couplings. nih.gov

On the other hand, the Cbz-protecting group can be replaced with other functionalities to modulate the electronic and steric properties of the N-terminus. Furthermore, the β-alanine backbone can be substituted to create chiral centers and introduce additional functional groups, leading to peptides with enhanced proteolytic stability and unique folding patterns. acs.org

Modification Site Potential Modifications Anticipated Impact on Properties Relevant Research
Proline Ring (C3/C4) Alkyl, aryl, fluoro, hydroxyl groups.Altered conformation, metabolic stability, and receptor binding affinity. nih.govbeilstein-journals.org
N-terminus (Cbz group) Alternative protecting groups (Boc, Fmoc), bioactive moieties.Modified solubility, cell permeability, and biological activity. organic-chemistry.org
β-Alanine Backbone Alkyl or aryl substituents at C2 or C3.Introduction of new chiral centers, enhanced proteolytic stability, and altered folding. acs.org

Integration of this compound into Advanced Materials and Supramolecular Assemblies

The inherent self-assembly properties of peptides make them attractive building blocks for the construction of advanced materials and supramolecular structures. The defined conformation and hydrogen bonding capabilities of this compound can be harnessed to create well-ordered nanomaterials. For example, proline-containing peptides have been shown to form stable β-turns, which can serve as nucleation points for the formation of larger assemblies. nih.gov

The development of zwitterionic cocrystals of L-proline with non-steroidal anti-inflammatory drugs (NSAIDs) highlights the potential of proline derivatives in crystal engineering to improve the physicochemical properties of active pharmaceutical ingredients. japsonline.comresearchgate.net Similar strategies could be applied to this compound to create novel crystalline materials with tailored properties.

Furthermore, block copolymers containing Cbz-protected amino acids have been shown to self-assemble into various nanostructures, with the conformation being dependent on the block length. researchgate.netresearchgate.net By incorporating this compound into block copolymers, it may be possible to create novel biomaterials with applications in drug delivery and tissue engineering.

Material Type Design Principle Potential Applications Relevant Research
Supramolecular Gels Self-assembly driven by hydrogen bonding and hydrophobic interactions.Injectable biomaterials, controlled release systems. nih.gov
Cocrystals Crystal engineering with active pharmaceutical ingredients.Improved solubility and bioavailability of drugs. japsonline.comresearchgate.net
Block Copolymers Self-assembly into ordered nanostructures (micelles, vesicles).Drug delivery vehicles, scaffolds for tissue engineering. researchgate.netresearchgate.net

In-depth Theoretical and Mechanistic Studies on the Reactivity and Stereochemical Control within this compound Systems

A deeper understanding of the conformational landscape and reactivity of this compound is crucial for the rational design of its analogs and applications. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the preferred conformations and the transition states of reactions involving this dipeptide.

Mechanistic studies, both experimental and computational, are also needed to unravel the intricacies of stereochemical control during the synthesis of its analogs. For instance, understanding the factors that govern the diastereoselectivity in the alkylation of proline enolates is key to developing highly stereoselective synthetic routes. nih.gov

Research Focus Methodology Key Questions to Address Relevant Research
Conformational Analysis NMR spectroscopy, Circular Dichroism, Molecular Modeling.What are the preferred solution-state conformations? How does the Cbz-β-alanine unit affect proline ring pucker? nih.govresearchgate.net
Reaction Mechanisms Kinetic studies, Isotope labeling, DFT calculations.What are the mechanisms of key synthetic transformations? How can stereoselectivity be maximized? mdpi.combeilstein-journals.org
Structure-Property Relationships QSAR (Quantitative Structure-Activity Relationship) studies.How do specific structural modifications correlate with biological activity or material properties? acs.org

Q & A

What are the common synthetic routes for [3-(Cbz-amino)propanoyl]-L-proline, and how do reaction conditions influence yield?

Category: Basic Research
Answer:
The synthesis typically involves coupling L-proline with a Cbz-protected β-alanine derivative via peptide bond formation. Key steps include:

  • Activation of the carboxyl group : Use carbodiimides (e.g., EDC/HOBt) to activate the β-alanine carboxyl group for coupling .
  • Protection strategies : The Cbz group is introduced via benzyl chloroformate under basic conditions (pH 9–10) to prevent side reactions .
  • Solvent selection : Anhydrous DMF or dichloromethane ensures optimal solubility and minimizes hydrolysis.
  • Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:activated ester) are critical. Monitoring by TLC or HPLC confirms completion .

Table 1: Representative Reaction Conditions

StepReagent/ConditionYield Range
Cbz protectionBenzyl chloroformate, NaHCO₃75–85%
CouplingEDC, HOBt, DMF60–75%

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Category: Advanced Research
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • Dynamic NMR studies : Analyze temperature-dependent shifts to identify rotamers or tautomers .
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent polarity (e.g., PCM model for DMSO or CDCl₃) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural data; compare with NMR-derived models .
  • Statistical analysis : Use Pearson correlation coefficients to quantify agreement between predicted and observed signals .

What strategies are recommended for optimizing the stability of this compound in aqueous buffers?

Category: Advanced Research
Answer:
Stability challenges include hydrolysis of the Cbz group and proline ring puckering. Solutions involve:

  • pH control : Maintain buffers at pH 4–6 to minimize deprotection .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation.
  • Additives : Include 1% BSA or cyclodextrins to reduce aggregation in solution .
  • Kinetic studies : Use HPLC to monitor degradation rates under varying conditions (e.g., temperature, ionic strength) .

How should researchers design assays to evaluate the biological activity of this compound derivatives?

Category: Basic Research
Answer:
Focus on target-specific assays guided by structural motifs:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure protease inhibition .
  • Cellular uptake : Label derivatives with FITC and quantify intracellular fluorescence via flow cytometry .
  • Binding assays : Surface plasmon resonance (SPR) or ITC to determine affinity for receptors (e.g., GPCRs) .
  • Control experiments : Include scrambled peptides or Cbz-free analogs to validate specificity .

What analytical techniques are most reliable for quantifying this compound in complex matrices?

Category: Advanced Research
Answer:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z transitions for the parent ion and fragmentation peaks .
  • Bradford assay : Adapt for protein-binding studies by subtracting background absorbance at 595 nm .
  • Isotope dilution : Employ ¹³C-labeled internal standards to correct for matrix effects .

Table 2: HPLC Parameters for Quantification

ColumnMobile PhaseFlow RateDetection
C18H₂O:ACN (95:5 to 5:95)0.5 mL/minUV 254 nm

What ethical and safety protocols are essential for handling this compound in vivo studies?

Category: Basic Research
Answer:

  • Institutional approval : Obtain IACUC approval for animal studies, specifying dose ranges and endpoints .
  • PPE requirements : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

How do researchers address discrepancies between synthetic yields reported in literature and experimental results?

Category: Advanced Research
Answer:

  • Replicate conditions : Verify solvent purity, reagent grades, and inert atmosphere (N₂/Ar) .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., diastereomers or unreacted starting materials) .
  • Scale-down experiments : Test microfluidic or microwave-assisted synthesis to improve reproducibility .

What statistical methods are appropriate for analyzing dose-response data for this compound derivatives?

Category: Basic Research
Answer:

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple derivatives’ IC₅₀ values .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ in small sample sizes .

How can researchers validate the enantiomeric purity of this compound?

Category: Advanced Research
Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol mobile phases .
  • Optical rotation : Compare [α]D²⁵ with literature values (e.g., +52.3° for L-proline derivatives) .
  • X-ray crystallography : Resolve absolute configuration via anomalous scattering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.